molecular formula C24H19ClN2O5S B2795567 Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate CAS No. 1189885-14-0

Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate

Cat. No.: B2795567
CAS No.: 1189885-14-0
M. Wt: 482.94
InChI Key: CXQUOKBGIKWWMT-UHFFFAOYSA-N
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Description

“Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate” is a chemical compound with the molecular formula C25H19ClN2O4. It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .


Molecular Structure Analysis

The molecular structure of “this compound” involves a quinoline nucleus, which is present in numerous biological compounds . The quinoline nucleus is known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Antimicrobial Applications

Quinoline-based compounds, including those related to the mentioned chemical, have been synthesized and evaluated for their antimicrobial efficacy. Studies have demonstrated significant antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger and Candida albicans. Selected compounds also exhibit notable antitubercular activity against Mycobacterium tuberculosis bacilli (Iosr Journals, A. Vora, & P. J. Vora, 2012).

Anticancer and Radioprotective Potential

Further research into quinoline derivatives has shown promising results in vitro for anticancer activity. Certain synthesized compounds were found to have cytotoxic effects comparable with doxorubicin, a known anticancer drug. Additionally, one study highlighted a compound with radioprotective activity in mice, suggesting potential applications in protecting against radiation-induced damage (M. Ghorab, F. Ragab, E. Noaman, H. Heiba, & Ebaa M El-Hossary, 2008).

Corrosion Inhibition

The application of quinoline compounds extends to the field of corrosion inhibition as well. Quantum chemical calculations on quinoxalines, a related class of compounds, have established a correlation between molecular structure and inhibition efficiency, suggesting their potential use as corrosion inhibitors for metals in acidic environments (A. Zarrouk, B. Hammouti, A. Dafali, M. Bouachrine, H. Zarrok, S. Boukhris, & Salem Salem Al-Deyab, 2014).

Fluorophore Development for Zinc(II) Detection

Research into zinc(II) specific fluorophores has led to the synthesis of compounds closely related to "Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate" for the purpose of intracellular Zn2+ study. These compounds have shown significant promise in fluorescing strongly when bound by Zn2+, offering insights into zinc's biological roles (M. Kimber, I. Mahadevan, S. Lincoln, A. Ward, & W. H. Betts, 2001).

Future Directions

Quinoline derivatives, including “Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate”, have shown potential in various areas of medicine . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Future research could focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Properties

IUPAC Name

methyl 2-[6-(benzenesulfonamido)-2-(4-chlorophenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-31-24(28)15-32-23-14-22(16-7-9-17(25)10-8-16)26-21-12-11-18(13-20(21)23)27-33(29,30)19-5-3-2-4-6-19/h2-14,27H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQUOKBGIKWWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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